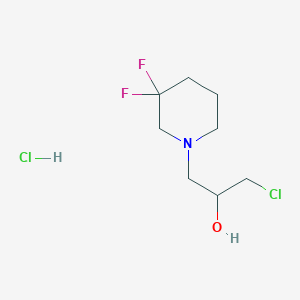

![molecular formula C10H10F3NS B2409436 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane CAS No. 937604-42-7](/img/structure/B2409436.png)

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane” is a chemical compound that contains a thiazolane ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a trifluoromethyl group, which consists of one carbon atom and three fluorine atoms, attached to the phenyl ring .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves Suzuki-coupling reactions . These reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications

Synthesis and Characterization

- Heterocyclic Compound Synthesis : The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane derivatives involves structural and conformational studies using various spectroscopic methods and computational analyses. These studies are essential for understanding the chemical behavior and properties of these compounds, facilitating their use in various applications (Buceta et al., 2004).

- Spectroscopic Studies : Detailed spectroscopic analyses, including IR, Raman, and NMR, provide insights into the structural and molecular characteristics of these derivatives. These studies are crucial for their subsequent applications in various scientific fields (Coyanis et al., 2003).

Material Science and Engineering

- Organic Light-Emitting Diodes (OLEDs) : These compounds are used in the development of star-shaped single-polymer systems with RGB emission, which are crucial for OLED technology. The modulation of doping concentration in these systems achieves saturated white emission, indicating their potential in display and lighting technologies (Liu et al., 2016).

- Electroluminescence and Photoluminescence : The derivatives of this compound are investigated for their electroluminescent and photoluminescent properties. These properties are significant for their use in optoelectronic devices, offering insights into their potential applications in advanced technologies (Jing et al., 2017).

Chemical Analysis and Spectroscopy

- Spectrofluorimetric Analysis : Compounds based on this compound are analyzed using spectrofluorimetric methods. This analysis is vital for understanding their chemical behavior and interactions, further facilitating their application in scientific research (Donarska et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and pain perception .

Pharmacokinetics

The compound’s molecular weight (23326 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have favorable absorption and distribution characteristics.

Result of Action

Similar compounds have been found to exert various biological effects, including anti-inflammatory and analgesic effects .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKHWMITZAALJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)

![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)

![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)